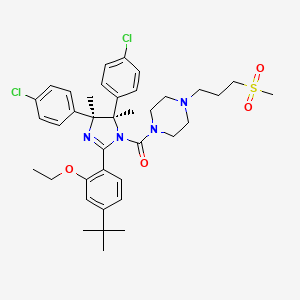
RG7112
科学研究应用
RO-5045337 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 p53-MDM2 相互作用并开发新的抑制剂。
生物学: 研究其对癌细胞中细胞周期调控和凋亡的影响。
医学: 正在进行临床试验,用于治疗各种癌症,包括实体瘤、白血病和肉瘤。
作用机制
RO-5045337 通过与 MDM2 结合发挥作用,MDM2 是一种负向调节肿瘤抑制蛋白 p53 的蛋白质。通过抑制 MDM2-p53 相互作用,RO-5045337 激活 p53 信号传导,导致癌细胞中细胞周期停滞和凋亡。 这种机制使其成为一种有希望的癌症治疗候选药物 .
生化分析
Biochemical Properties
RG7112 plays a crucial role in biochemical reactions by specifically targeting and binding to the MDM2 protein. MDM2 is a negative regulator of the p53 protein, which is a key tumor suppressor involved in cell cycle control, apoptosis, DNA repair, and senescence. By binding to MDM2 with high affinity, this compound blocks the interaction between MDM2 and p53, thereby preventing the degradation of p53. This interaction allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells expressing wild-type p53, this compound activates the p53 pathway, leading to cell cycle arrest and apoptosis. The compound has demonstrated potent antitumor activity against a range of solid tumor cell lines, with the best response observed in osteosarcoma cells with MDM2 gene amplification . Additionally, this compound has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to the MDM2 protein, which blocks the interaction between MDM2 and p53. This binding occurs in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues . By preventing the degradation of p53, this compound allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce changes in gene expression, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For example, oral administration of this compound to human xenograft-bearing mice at non-toxic concentrations caused dose-dependent changes in proliferation and apoptosis biomarkers, as well as tumor inhibition and regression . Additionally, the pharmacokinetics of this compound have been studied, revealing that high-dose consecutive daily treatment for 3-5 days is superior to weekly and low-dose/long-duration schedules in yielding high drug exposure and pharmacodynamic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered to mice bearing established subcutaneous xenografts at doses ranging from 50 to 200 mg/kg. The compound showed dose-dependent changes in proliferation and apoptosis biomarkers, with higher doses resulting in more significant tumor inhibition and regression . At high doses, this compound has been associated with toxic effects such as thrombocytopenia, highlighting the importance of optimizing dosage for therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that activate the p53 pathway in cancer cells. By inhibiting the interaction between MDM2 and p53, this compound allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis . The compound has also been shown to interact with other metabolic enzymes and cofactors, further contributing to its antitumor effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to penetrate tumor cells in vivo and activate the p53 pathway, leading to cell cycle arrest and apoptosis . Pharmacokinetic profiling of this compound in mice has demonstrated that the compound significantly crosses the blood-brain and blood-tumor barriers, allowing it to reach and exert its effects on tumor cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the MDM2 protein in the p53 pocket, preventing the degradation of p53 and allowing it to accumulate in the nucleus . This accumulation of p53 in the nucleus leads to the activation of its downstream targets, resulting in cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce changes in the localization of other proteins involved in the p53 pathway, further contributing to its antitumor effects .
准备方法
合成路线和反应条件
RO-5045337 的合成涉及多个步骤,包括咪唑环的形成和各种取代基的引入。关键步骤包括:
- 通过缩合反应形成咪唑环。
- 通过取代反应引入氯苯基。
- 通过傅克烷基化反应添加叔丁基和乙氧基苯基。
- 与哌嗪衍生物的最终偶联 .
工业生产方法
RO-5045337 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
RO-5045337 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰分子上的官能团。
取代: 氯苯基可以进行取代反应,引入不同的取代基.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常采用卤代溶剂和钯碳等催化剂.
主要生成物
这些反应形成的主要产物包括具有修饰的官能团的 RO-5045337 的各种衍生物,这些衍生物可用于进一步的研究和开发 .
相似化合物的比较
类似化合物
Nutlin-3: 另一种具有类似作用机制的 MDM2 抑制剂。
MI-773: 一种也针对 MDM2-p53 相互作用的小分子。
SAR405838: 一种具有临床潜力的强效且选择性 MDM2 抑制剂.
独特性
RO-5045337 的独特之处在于其对 MDM2 的高效力和选择性,以及其穿透血脑屏障的能力。 这使其成为研究和临床应用的宝贵工具 .
属性
IUPAC Name |
[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKPEROWUKSBK-QPPIDDCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240182 | |
| Record name | RO-5045337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939981-39-2 | |
| Record name | RO-5045337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5045337 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-5045337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5045337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of RG7112?
A1: this compound exerts its anti-tumor activity by selectively binding to MDM2, a negative regulator of the tumor suppressor protein p53. [, , , ]. This binding disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to the activation of the p53 pathway [, , , , , ].
Q2: What are the downstream consequences of p53 activation by this compound?
A2: Activation of the p53 pathway by this compound triggers a cascade of events, including:
- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G1 and G2 phases []. This arrest allows cells to repair DNA damage or undergo apoptosis if the damage is irreparable.
- Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells expressing wild-type p53 [, , , ]. This effect is observed both in vitro and in vivo.
- Inhibition of Stemness Genes: In B-cell acute lymphoblastic leukemia (B-ALL) cells with wild-type p53, this compound treatment was associated with the downregulation of stemness genes, suggesting a potential impact on cancer stem cells [].
- Modulation of DNA Repair: this compound, in combination with temozolomide (TMZ), was found to delay the repair of TMZ-mediated DNA damage in glioblastoma cells, suggesting an additional mechanism for its antitumor activity [].
Q3: How does MDM2 normally regulate p53?
A3: MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Under normal conditions, MDM2 and p53 exist in a tightly regulated negative feedback loop. When p53 levels rise, MDM2 expression is induced, leading to p53 ubiquitination and degradation. This delicate balance ensures p53 levels remain low in the absence of cellular stress.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C38H45ClF2N6O3, and its molecular weight is 703.29 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data was not provided within the reviewed research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of small molecule compounds like this compound.
Q6: What is the pharmacokinetic profile of this compound?
A6: this compound is orally bioavailable and exhibits a favorable pharmacokinetic profile.
- Absorption: Food intake, particularly high-energy/high-fat meals, enhances the oral bioavailability of this compound by approximately two-fold [].
- Distribution: this compound demonstrates adequate distribution to tumor tissues, including those within the brain, as evidenced by studies in glioblastoma models [, , ].
Q7: What is the half-life of this compound?
A7: The mean terminal elimination half-life of this compound is approximately 1.5 days [].
Q8: What is the relationship between this compound exposure and pharmacodynamic response?
A8: Studies demonstrate a strong correlation between this compound exposure and pharmacodynamic markers of p53 activation, such as serum MIC-1 levels [, , , ]. Increased this compound exposure is associated with higher MIC-1 levels, indicating target engagement and activation of the p53 pathway.
Q9: What cancer types have shown sensitivity to this compound in preclinical studies?
A9: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:
- Acute Lymphoblastic Leukemia (ALL): this compound exhibits significant efficacy against ALL, particularly in infant MLL-rearranged ALL, inducing regressions and enhancing the efficacy of standard chemotherapy regimens [, , , ].
- Acute Myeloid Leukemia (AML): this compound demonstrates single-agent activity in AML, including complete remissions (CRs) [, , , ]. It also shows synergistic effects with cytarabine in AML patients, particularly in elderly and heavily pretreated individuals [].
- Chronic Lymphocytic Leukemia (CLL): this compound induces apoptosis in CLL cells, leading to decreased white blood cell counts and clinical responses [, , ].
- Glioblastoma Multiforme (GBM): this compound, alone or in combination with TMZ, shows promise in treating GBM, particularly in MDM2-amplified subtypes. It demonstrates synergistic effects with TMZ and the AKT inhibitor GDC0068, delaying tumor progression and improving survival in preclinical models [, , , ].
- Myelofibrosis (MF): this compound, in combination with pegylated interferon α 2a (Peg-IFNα 2a), effectively targets JAK2V617F-positive progenitor and stem cells in myelofibrosis, reducing disease burden and improving symptoms [, ].
- Ovarian Clear Cell Carcinoma: this compound shows potent anti-tumor activity in ovarian clear cell carcinoma models, suppressing cell viability, inducing apoptosis, and reducing tumor growth [].
- Well-differentiated and Dedifferentiated Liposarcomas (WD/DD LPS): this compound demonstrates promising activity in WD/DD LPS, inducing apoptosis and decreasing proliferation in a neoadjuvant setting [].
Q10: What is the evidence for this compound's efficacy in infant MLL-rearranged ALL?
A10: Studies utilizing patient-derived xenografts of infant MLL-rearranged ALL demonstrated that this compound effectively induces p53 upregulation, cell cycle arrest, and apoptosis in these leukemia cells [, , , ]. Additionally, this compound enhances the efficacy of standard induction-type chemotherapy regimens in this aggressive leukemia subtype [, , , ].
Q11: Has this compound shown any activity in glioblastoma models?
A11: Yes, preclinical studies have shown this compound exhibits promising activity in glioblastoma models, particularly in those harboring MDM2 amplification [, , , , ]. The combination of this compound with TMZ and an AKT inhibitor (GDC0068) has shown synergistic effects in inhibiting tumor growth and prolonging survival in both ectopic and orthotopic xenograft models [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


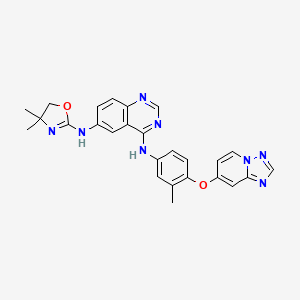
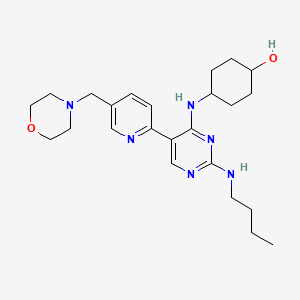

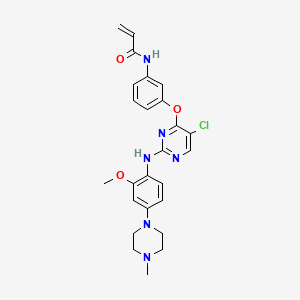


![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
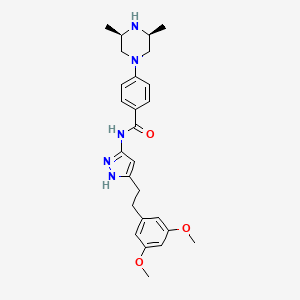

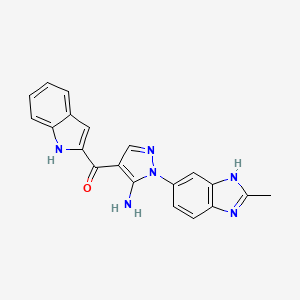

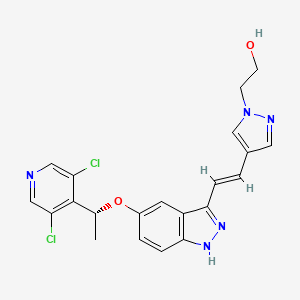
![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

